5-Methyl Nitrofurantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrofurantoin is a nitrofuran antibiotic used to treat uncomplicated urinary tract infections . It is more resistant to the development of bacterial resistance because it acts on many targets at once .

Synthesis Analysis

Nitrofurantoin appears to have good clinical and microbiological efficacy for UTI caused by common uropathogens, with clinical cure rates varying between 79% and 92% . The most methodologically robust studies surveyed indicate overall equivalence between nitrofurantoin when given for 5 or 7 days and trimethoprim/sulfamethoxazole, ciprofloxacin, and amoxicillin .

Molecular Structure Analysis

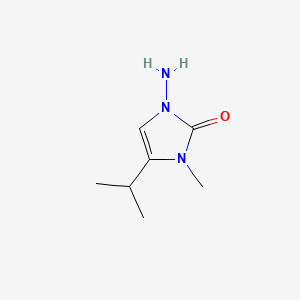

Nitrofurans are synthetic drugs derived from a common scaffold molecule: a furan core and a nitro group at the C 2 position, which confers antibacterial properties . The charge distribution in the nitrofurans and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .

Chemical Reactions Analysis

Nitrofurans need to be modified to initiate their antimicrobial activity . A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days .

Physical And Chemical Properties Analysis

Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism .

Mechanism of Action

Safety and Hazards

Healthcare professionals prescribing nitrofurantoin should be alert to the risks of pulmonary and hepatic adverse drug reactions and advise patients to be vigilant for the signs and symptoms in need of further investigation . Nitrofurantoin is toxic and can cause numbness and tingling in the hands and feet (peripheral neuropathy) and allergic reactions .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . When given short term for lower UTI, nitrofurantoin has good clinical and microbiological efficacy; toxicity is mild and predominantly gastrointestinal .

properties

CAS RN |

3668-93-7 |

|---|---|

Product Name |

5-Methyl Nitrofurantoin |

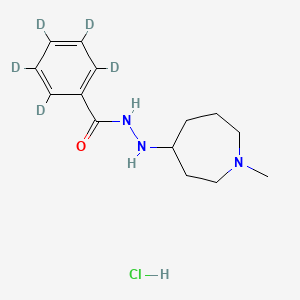

Molecular Formula |

C9H8N4O5 |

Molecular Weight |

252.186 |

IUPAC Name |

5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+ |

InChI Key |

RGLXSWBHDAXYKP-ONNFQVAWSA-N |

SMILES |

CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |

synonyms |

5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)

![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)